molecular formula C15H21ClN2O3S B2793551 N'-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide CAS No. 2309586-59-0

N'-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2793551
CAS No.: 2309586-59-0
M. Wt: 344.85
InChI Key: SSVDEPLJBSNLEQ-UHFFFAOYSA-N
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Description

N’-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a methoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the phenyl ring: Starting with 5-chloro-2-methylphenol, the phenol group can be protected, and the chloro group can be substituted with an appropriate leaving group.

    Introduction of the ethanediamide moiety: The protected phenol can then be reacted with ethanediamine under suitable conditions to form the ethanediamide linkage.

    Addition of the methoxy and methylsulfanyl groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N’-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide: can be compared with other chloro-substituted phenyl compounds, methoxy-substituted phenyl compounds, and methylsulfanyl-substituted phenyl compounds.

Uniqueness

  • The unique combination of functional groups in N’-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-10-4-5-11(16)8-13(10)18-15(20)14(19)17-9-12(21-2)6-7-22-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVDEPLJBSNLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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